

Canthin-6-one N-oxide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Canthin-6-one N-oxide*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Canthin-6-one N-oxide is a naturally occurring β -carboline alkaloid belonging to the canthinone class of compounds. These alkaloids are primarily isolated from various plant families, including Simaroubaceae and Rutaceae. **Canthin-6-one N-oxide**, along with its parent compound canthin-6-one and other derivatives, has garnered significant interest in the scientific community due to its diverse and potent biological activities. These activities include cytotoxic, antiparasitic, and antifungal properties, making it a promising lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and mechanisms of action of **Canthin-6-one N-oxide**, with a focus on quantitative data and detailed experimental protocols.

Chemical Structure and Physicochemical Properties

Canthin-6-one N-oxide is characterized by a tetracyclic aromatic core structure with a lactam moiety and a distinctive N-oxide functional group. The presence of the N-oxide modifies the electronic and steric properties of the molecule compared to its parent compound, canthin-6-one, which can influence its biological activity and pharmacokinetic profile.

Chemical Structure:

 Chemical structure of Canthin-6-one N-oxide**Figure 1.** 2D Chemical Structure of **Canthin-6-one N-oxide**.Physicochemical Properties of **Canthin-6-one N-oxide**

Property	Value	Source
Molecular Formula	C ₁₄ H ₈ N ₂ O ₂	PubChem[1]
Molecular Weight	236.22 g/mol	PubChem[1]
IUPAC Name	6-oxido-1,6-diazatetracyclo[7.6.1.0 ^{5,16} .0 ^{10,15}]hexadeca-3,5(16),7,9,11,13,15-heptaen-2-one	PubChem[1]
CAS Number	60755-87-5	PubChem[1]
Computed LogP	1.4	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	0	PubChem[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **Canthin-6-one N-oxide**. While a complete set of published spectra for the N-oxide is not readily available, data for the parent compound and general characteristics are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for **Canthin-6-one N-oxide** are not detailed in the provided search results, PubChem indicates the existence of a ¹³C NMR spectrum.[1] For the parent compound, canthin-6-one, ¹H NMR spectra

typically show signals in the aromatic region, and the ^{13}C NMR spectrum would confirm the presence of the carbonyl carbon and the aromatic carbons.

Mass Spectrometry (MS): Mass spectrometry data is available for **Canthin-6-one N-oxide**, confirming its molecular weight.^[1] High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Infrared (IR) Spectroscopy: An experimental IR spectrum for **Canthin-6-one N-oxide** is not available in the search results. However, based on its structure, the IR spectrum is expected to show characteristic absorption bands for the C=O (lactam) stretching vibration, C=C and C=N stretching vibrations within the aromatic rings, and the N-O stretching vibration.

Quantitative Biological Activity

Canthin-6-one N-oxide and its derivatives have demonstrated significant biological activities, particularly in the areas of cancer and infectious diseases. The following tables summarize the available quantitative data.

Table 1: Cytotoxic Activity of **Canthin-6-one N-oxide** and Related Derivatives

Compound	Cell Line	Activity (IC ₅₀)	Reference
9-Methoxycanthin-6-one-N-oxide	Melanoma	6.5 μM	^[2]
9-Hydroxycanthin-6-one-N-oxide	Melanoma	7.0 μM	^[2]

Table 2: Antiparasitic Activity of **Canthin-6-one N-oxide**

Compound	Parasite	Activity	Reference
Canthin-6-one N-oxide	Trypanosoma cruzi	Orally active with limited activity	^[3]

It is noteworthy that many studies focus on a range of canthin-6-one derivatives, and the N-oxide is often included in broader screenings.^[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the scientific investigation of **Canthin-6-one N-oxide**. The following sections provide representative protocols for its synthesis and for the evaluation of its biological activity.

Synthesis of Canthin-6-one N-oxide

The synthesis of **Canthin-6-one N-oxide** can be achieved through the oxidation of the parent compound, canthin-6-one. A general procedure for N-oxidation of similar heterocyclic compounds is provided below.

Reaction Scheme: Canthin-6-one + m-CPBA → **Canthin-6-one N-oxide**

Materials:

- Canthin-6-one
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve canthin-6-one in anhydrous dichloromethane in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure **Canthin-6-one N-oxide**.
- Characterize the final product by NMR, MS, and IR spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

- Human cancer cell line (e.g., melanoma, as tested for derivatives[2])
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- **Canthin-6-one N-oxide** stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **Canthin-6-one N-oxide** in a complete culture medium from the stock solution.
- Remove the medium from the wells and add 100 μ L of the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
- Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
- After the incubation period, add 10 μ L of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

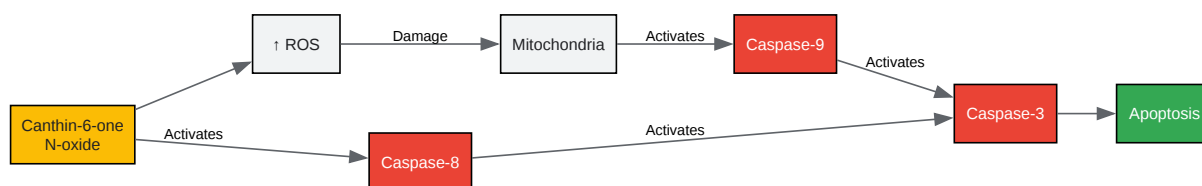
Mechanism of Action and Signaling Pathways

The biological effects of canthin-6-ones are attributed to their ability to modulate various cellular signaling pathways, primarily those involved in inflammation and apoptosis. While the specific mechanisms of **Canthin-6-one N-oxide** are still under investigation, the general mechanisms for the canthin-6-one class of compounds provide a strong framework for understanding its mode of action.

Induction of Apoptosis

Canthin-6-one and its derivatives are known to induce apoptosis in cancer cells.^[2] This process is often mediated through the activation of caspases, a family of proteases that play a

central role in programmed cell death. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

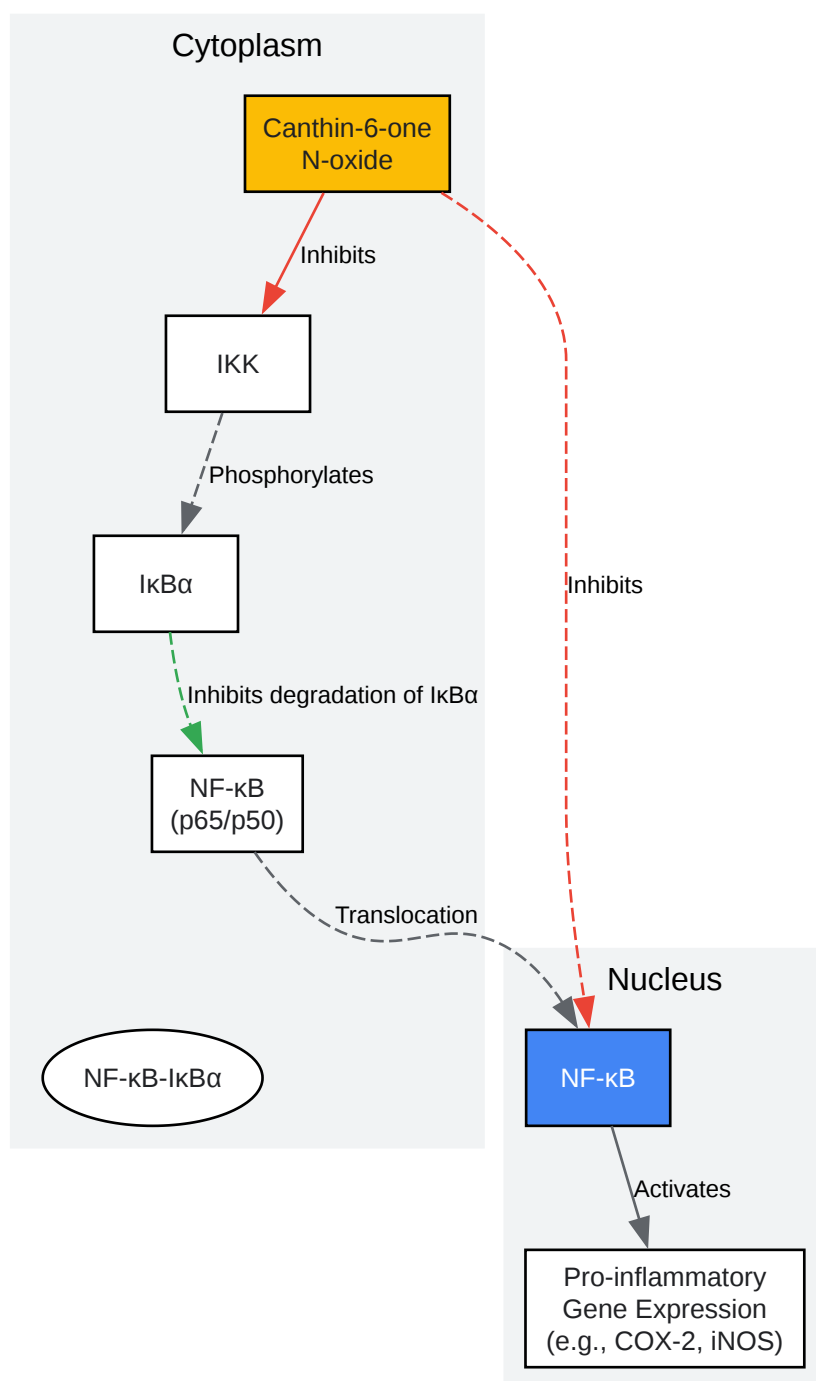


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Caption: Proposed apoptotic pathway induced by canthin-6-ones.

Modulation of Inflammatory Pathways

Canthin-6-ones have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.



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Caption: Inhibition of the NF-κB signaling pathway by canthin-6-ones.

Conclusion and Future Perspectives

Canthin-6-one N-oxide is a promising natural product with a range of biological activities that warrant further investigation. Its cytotoxic and antiparasitic effects make it a valuable candidate for the development of new therapeutic agents. Future research should focus on several key areas:

- **Comprehensive Spectroscopic Analysis:** A complete and publicly available set of spectroscopic data (^1H NMR, ^{13}C NMR, IR, and HRMS) for **Canthin-6-one N-oxide** is needed for its definitive characterization.
- **In-depth Mechanism of Action Studies:** While the general mechanisms of canthin-6-ones are being elucidated, specific studies on the N-oxide derivative are required to identify its precise molecular targets and signaling pathways.
- **In Vivo Efficacy and Toxicity:** Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of **Canthin-6-one N-oxide**.
- **Structure-Activity Relationship (SAR) Studies:** The synthesis and biological evaluation of a broader range of **Canthin-6-one N-oxide** derivatives will help to establish clear SARs and optimize the lead compound for improved potency and selectivity.

The continued exploration of **Canthin-6-one N-oxide** and its analogues holds significant potential for the discovery of novel drugs to combat cancer and infectious diseases.

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